Ferroheme

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

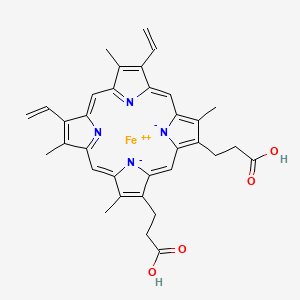

what is 3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate iron complex

Structural and Technical Profile

The compound 3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;iron is an iron complex of protoporphyrin IX [1]. Its core structure consists of a porphine ring (four pyrrole units) with a central iron ion and characteristic side groups [2].

- Molecular Formula and Weight: The exact molecular formula from the search results is C₃₄H₃₀FeN₄O₄⁴⁻ [1]. The listed molecular weight is 614.49 g/mol (calculated from the formula).

- Core Skeleton: Tetramethylporphyrin (porphine core with four methyl substituents) [1] [3].

- Side Chains:

- Central Metal Ion: Iron (Fe) coordinated within the porphyrin ring [1].

The following diagram illustrates the general synthesis and metalation workflow for metalloporphyrin complexes like this iron protoporphyrin:

Synthesis workflow for iron protoporphyrin complex

Synthesis and Experimental Methodology

While a specific protocol for this iron complex was not found, the search results outline general methods for synthesizing similar metalloporphyrins [4] [2].

- Metalation Reaction: The primary method involves reacting a metal salt with the protoporphyrin IX ligand in a suitable solvent [4] [2]. The iron complex is formed by inserting iron ions into the protoporphyrin IX ring.

- Catalysts and Conditions: Patents describe using acids like trifluoroacetic acid (TFA) or methanesulfonic acid to catalyze porphyrin formation reactions [4]. Synthesis may be performed under reflux with constant stirring [4].

- Purification: Common techniques include washing the crude product with various solvents (e.g., methanol, dichloromethane), followed by purification via column chromatography [4].

Properties and Research Applications

This iron protoporphyrin complex is the fundamental core of heme B, the most abundant prosthetic group in human biology found in hemoglobin, myoglobin, and cytochromes. Its properties make it a molecule of significant interest in various fields.

- Physicochemical Properties: Metalloporphyrins exhibit distinct spectral properties. The iron complex has a characteristic Soret band in its UV-Vis spectrum. Compared to free-base protoporphyrin (PPIX, Soret ~408 nm) or platinum PPIX (Soret ~422 nm), the iron complex shows different absorption due to the central metal ion [2].

- Biomedical and Research Applications:

- Drug Development and Toxicology: Studying its interaction with drugs provides insights into drug metabolism, particularly with cytochrome P450 enzymes. Its role in conditions like porphyria is also a key research area.

- Photodynamic Therapy (PDT): While platinum PPIX shows higher efficacy for PDT, the iron complex serves as a critical reference point in photomedicine research [2].

- Catalysis: Metalloporphyrins, including iron complexes, can serve as biomimetic catalysts. Platinum PPIX has been studied for the oxygen reduction reaction (ORR) in fuel cells, suggesting potential catalytic applications for the iron analog [2].

The table below compares this iron complex with other metalloporphyrins mentioned in the search results:

| Property | Fe-Protoporphyrin (Hemin) | Zn-Protoporphyrin [3] | Pt-Protoporphyrin IX [2] |

|---|---|---|---|

| Central Metal Ion | Iron (Fe) | Zinc (Zn) | Platinum (Pt) |

| Molecular Weight | ~614.49 g/mol [1] | 624.17 g/mol [3] | 755.7 g/mol [2] |

| Key Applications | Heme protein cofactor, drug metabolism studies | Research chemical, fluorescence studies | Photodynamic therapy, catalysis, OLEDs [2] |

| Soret Band (Typical) | ~400 nm (varies with oxidation & ligation) | Information Missing | 422 nm [2] |

References

basic spectroscopic characterization of iron porphyrin complexes

Synthesis of Iron Porphyrin Complexes

The synthesis of these complexes is typically performed under an inert atmosphere using Schlenk techniques to prevent oxidation of the iron center [1] [2]. A common synthetic pathway involves the reduction of an iron(III) starting material to iron(II), followed by reaction with an axial ligand.

Below is a workflow diagram illustrating the synthesis of a picket-fence porphyrin complex, a common type of iron porphyrin. This specific structure helps prevent the formation of μ-oxo dimers and stabilizes anionic axial ligands [2] [3].

Synthesis workflow for iron(II) picket-fence porphyrin complexes.

Spectroscopic Characterization Techniques

The synthesized complexes are characterized using a combination of spectroscopic methods to confirm their structure and electronic properties.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to identify the characteristic absorption bands of the porphyrin ring, which are influenced by the central metal ion and its axial ligands [1] [2] [4]. The table below summarizes typical data for high-spin iron(II) picket-fence porphyrins.

| Complex | Solvent | λmax (nm) [log ε] | Assignment |

|---|---|---|---|

| [K(crypt-222)][FeII(TpivPP)(η¹-HCO₃)] [1] | Chlorobenzene | Data Not Explicitly Provided in Article | Soret and Q Bands |

| [K(crypt-222)][FeII(TpivPP)Cl]·C₆H₅Cl [2] | Chlorobenzene | 440 (5.88), 568 (4.59), 612 (4.54) | Soret Band, Q Bands |

Experimental Protocol [1] [2]:

- Instrument: Shimadzu UV-2401 Spectrometer or equivalent.

- Procedure: Dissolve the complex in a degassed, anhydrous solvent (e.g., chlorobenzene) in a sealed cuvette under an inert atmosphere. Record the spectrum across the UV-Vis range (e.g., 300-700 nm).

- Key Insights: The Soret band (around 440 nm) is a very intense peak characteristic of the porphyrin's π→π* transitions. The Q bands at longer wavelengths are also typical. For iron(III) porphyrins, coordination of hydroxide ions (OH⁻) can cause specific shifts, with new bands appearing, for example, at 576 nm [4].

Infrared (IR) Spectroscopy

IR spectroscopy helps identify functional groups in the porphyrin ligand and the coordination of axial ligands [1] [2].

| Complex | Key IR Vibrations (cm⁻¹) | Assignment |

|---|---|---|

| [K(crypt-222)][FeII(TpivPP)Cl]·C₆H₅Cl [2] | 3417, 2958-2812, 1680, 1104, 987 | ν(N-H), ν(C-H), ν(C=O), ν(CH₂-O-CH₂ of cryptand), δ(C-C-H) |

Experimental Protocol [2]:

- Instrument: Shimadzu FTIR-8400 Spectrometer or equivalent.

- Procedure: Prepare the sample as a solid (e.g., KBr pellet). Record the spectrum in the mid-IR region (e.g., 400-4000 cm⁻¹). The C=O stretch of the pivalamide groups around 1680 cm⁻¹ is a key marker for the picket-fence porphyrin structure.

Structural & Electronic Analysis

Moving beyond basic spectroscopy, several advanced techniques provide deep insights into the structure and electronic configuration of the complexes.

X-ray Crystallography

Single-crystal X-ray diffraction (XRD) provides precise metric parameters for the complex. For example, the high-spin iron(II) center in [K(crypt-222)][FeII(TpivPP)(η¹-HCO₃)] has an average Fe-Np (pyrrole nitrogen) bond length of 2.079 Å and is displaced from the porphyrin mean plane by 0.466 Å [1]. These values are characteristic of a five-coordinate, high-spin complex with an anionic axial ligand.

Computational Chemistry (DFT)

Density Functional Theory (DFT) calculations complement experimental data [1] [2] [3].

- Frontier Molecular Orbitals (FMOs): Analysis reveals the electron-donating propensity of the porphyrin π-system [1].

- Molecular Electrostatic Potential (MEP): Maps show charge complementarity between the anionic porphyrin complex and its cationic counter-ion [1].

- Electronic Configuration: High-spin iron(II) complexes typically have the (dxy)²(dxz)¹(dyz)¹(dz²)¹(dx²-y²)¹ configuration [2] [3].

The following diagram illustrates the logical relationship between different characterization techniques and the information they provide.

Relationship between characterization techniques and the information they reveal about iron porphyrin complexes.

Key Insights for Researchers

- Picket-Fence Porphyrin is Key: Using the H₂TpivPP ligand is a strategic choice. Its bulky pivalamide groups prevent unwanted dimerization and stabilize reactive iron(II) complexes with anionic ligands, allowing for their detailed study [1] [2].

- Correlate Technique with Property: No single technique provides the full picture. Use UV-Vis for a quick identity and purity check, IR to confirm ligand presence, XRD for definitive proof of structure, and DFT to understand the underlying electronic properties.

- Handle with Care: Remember that these complexes, especially in the Fe(II) state, are often air- and moisture-sensitive. All synthetic and characterization procedures must be designed accordingly [1] [2].

References

- 1. Frontiers | Comprehensive synthesis and characterization of a novel... [frontiersin.org]

- 2. Frontiers | Synthesis, X-ray crystallography, spectroscopic ... [frontiersin.org]

- 3. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) Characterization of iron (III) porphyrin -hydroxo complexes in... [academia.edu]

preliminary investigation of reactivity in vinyl-substituted porphyrins

Synthesis Pathways for Vinyl-Substituted Porphyrins

The table below summarizes the primary synthetic strategies for obtaining vinyl-substituted porphyrins.

| Strategy | Key Reaction | Precursor | Product | Notes |

|---|---|---|---|---|

| Wittig Reaction [1] | Reaction of a phosphonium ylide with a formylporphyrin | meso-Formylporphyrin | meso-Vinylporphyrin | A classic method for converting an aldehyde to a vinyl group. |

| Aldol-Type Condensation [2] | Base-catalyzed condensation between a formylporphyrin and a methylheterocycle | 2-formyl-meso-tetraphenylporphyrin | Cationic β-vinyl-pyridinium/quinolinium-meso-tetraphenylporphyrin | A one-step process to create cationic vinyl derivatives. |

The following diagram illustrates the primary synthetic routes and subsequent functionalization of vinyl-substituted porphyrins.

Synthetic and functionalization routes for vinyl-substituted porphyrins.

Detailed Experimental Protocols

Synthesis of Cationic β-Vinylporphyrins via Aldol Condensation

This one-step protocol describes the synthesis of cationic β-vinyl-pyridinium and β-vinyl-quinolinium porphyrins, adapted from a published procedure [2].

- Reaction Setup: The synthesis starts from 2-formyl-meso-tetraphenylporphyrin (or its Zn(II) complex). The reaction uses different N-alkyl derivatives of 2- and 4-methylpyridine and 2- and 4-methylquinoline.

- Reaction Conditions: The reaction is a base-catalyzed aldol-type condensation. The specific base, solvent, temperature, and reaction time were optimized for the target compounds.

- Product Identification: The new cationic porphyrins were characterized using Electrospray Ionization Mass Spectrometry (ESI-MS) and Ultraviolet-Visible (UV-Vis) spectroscopy [2].

Preparation of meso-Formylporphyrin Precursors

The key precursor for vinylporphyrins can be efficiently prepared using the following modern methods.

- Vilsmeier–Haack Formylation: This is a popular and efficient electrophilic formylation method for porphyrin metal complexes resistant to HCl. The Vilsmeier reagent is typically made from DMF/POCl₃ [1].

- Nucleophilic Formylation using 2-(Trimethylsilyl)pyridine: This functional-group-tolerant method involves the nucleophilic addition of (2-pyridylmethylsilyl)lithium to a porphyrin, followed by protonation and oxidation to yield the meso-formylporphyrin [1].

- Grignard Approach: meso-Iodoporphyrins can undergo metal-iodine exchange with iPrMgCl to form porphyrin Grignard reagents. Subsequent reaction with DMF gives the meso-formyl derivatives [1].

Key Reactivity and Further Functionalization

The vinyl group is a versatile handle for creating diverse structures. Major reactivity pathways include:

- Formation of Cationic Salts: As shown in the protocol above, reaction with methylheterocycles produces cationic porphyrins. These show promise as photosensitizers and have been studied for their binding to oligonucleotides, likely through outside binding rather than intercalation [2].

- Heck and Sonogashira Reactions: The vinyl group can participate in Heck reactions with aryl halides and Sonogashira couplings with terminal alkynes to extend the π-conjugated system, which is crucial for tuning optical properties [1].

- Cycloaddition Reactions: The vinyl group can act as a dienophile in [4+2] Diels-Alder cycloadditions, providing a route to more complex, polycyclic structures [1].

Application-Oriented Analysis

The drive to functionalize vinylporphyrins is often motivated by their applications, particularly in biomedicine.

- Photodynamic Therapy (PDT): Porphyrins are excellent photosensitizers. Porphyrin-based Covalent Organic Frameworks (COFs) are being developed to prevent porphyrin aggregation—a common cause of quenched photochemical performance—thereby enhancing reactive oxygen species (ROS) generation for antimicrobial PDT [3].

- Porphyrin Overdrive in Cancer: Research has identified "Porphyrin Overdrive," a metabolic state in cancer cells where heme biosynthesis is imbalanced, leading to accumulation of fluorescent porphyrin intermediates like protoporphyrin IX (PPIX) [4] [5]. This provides a rationale for using porphyrin-based molecules, including functionalized variants, for tumor imaging and targeted therapy.

References

- 1. Meso-Formyl, Vinyl , and Ethynyl Porphyrins —Multipotent Synthons... [pmc.ncbi.nlm.nih.gov]

- 2. Cationic β-vinyl substituted meso-tetraphenylporphyrins: [researchportal.ulisboa.pt]

- 3. Progress in porphyrin-based covalent organic frameworks for ... [pubs.rsc.org]

- 4. Uncovering Porphyrin Accumulation in the Tumor ... [pmc.ncbi.nlm.nih.gov]

- 5. Porphyrin overdrive rewires cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

fundamental research on iron porphyrin coordination chemistry

Catalytic C–H Functionalization & Mechanism

Iron porphyrins can catalyze functionalization of unactivated C–H bonds, where the reaction pathway is controlled by the presence of redox-inactive metal ions.

Oxygen Rebound Pathway Inhibition

The oxygen rebound mechanism is fundamental in heme and non-heme oxygenases [1]. The process begins with the active iron(IV)–oxo porphyrin π-cation radical species (Compound I, Cpd I) abstracting a hydrogen atom from a substrate, generating a carbon radical and an Fe(IV)–OH complex. The radical typically recombines with the hydroxyl group to form an alcohol [1].

This oxygen rebound pathway can be completely inhibited by introducing redox-inactive metal ions like Li⁺. The Li⁺ ions act as Lewis acids, coordinating to the iron-oxo species [1]. This binding increases steric hindrance and tunes the redox potential, preventing hydroxyl rebound. The carbon radical then forms a carbocation intermediate, which is trapped by a bromide anion (Br⁻) to yield non-hydroxylated products [1]. This mechanism resembles pathways in P450 enzymes like OleTJE and CYP19A1 that produce desaturated products [1].

Inhibition of oxygen rebound by Li⁺ enables bromination [1]

Catalytic Bromination Performance

The table below shows performance of Fe(TDFPP)Cl-catalyzed cyclohexane oxidation with PhIO [1].

| Condition | Total TON | Bromocyclohexane Selectivity | Oxygenated Products |

|---|---|---|---|

| No Metal Bromide | 7 | 0% | Cyclohexanol & Cyclohexanone |

| With LiBr | 45 | >99% | Not Detected |

Synthesis & Characterization of Iron Porphyrins

Reliable synthesis and characterization are crucial for studying iron porphyrin complexes.

Detailed Synthesis Protocol

This protocol synthesizes novel (η¹-hydrogencarbonato) iron(II) picket-fence porphyrin [K(2,2,2-crypt)][Feᴵᴵ(TpivPP)(η¹-HCO₃)] (Complex I) [2].

- Inert Atmosphere: Perform all steps under argon using Schlenk techniques [2].

- Reagent Preparation:

- Purify chlorobenzene by washing with sulfuric acid and distill over P₂O₅.

- Distill n-hexane over CaH₂.

- Recrystallize KHCO₃ twice from distilled water, dry at ~70°C overnight, and store under argon.

- Recrystallize cryptand-2,2,2 from toluene (dried over sodium/benzophenone) and store under argon in the dark [2].

- Iron Reduction: Add 100 mg (0.081 mmol) [Feᴵᴵᴵ(TpivPP)(SO₃CF₃)(H₂O)] and 1 mL zinc amalgam to 10 mL distilled chlorobenzene. Stir for 1 hour at room temperature until a red [Feᴵᴵ(TpivPP)] solution forms [2].

- Complex Formation: Filter the Fe(II) solution into a second Schlenk flask containing 120 mg (0.319 mmol) cryptand-2,2,2 and 190 mg (2.262 mmol) KHCO₃ in 10 mL chlorobenzene. Stir the mixture for 2 hours [2].

- Crystallization: Filter the solution and concentrate under reduced pressure. Crystals suitable for X-ray diffraction are obtained from a chlorobenzene and n-hexane mixture [2].

Structural & Electronic Characterization

- X-ray Crystallography: Complex I crystallizes in the P2₁/n space group. Key bond lengths are Fe-Nₚ = 2.079(3) Å and Fe-Pc = 0.466(1) Å, characteristic of a five-coordinate, high-spin (S = 2) iron(II) porphyrinate [2].

- Spectroscopy: Use UV-Vis and IR spectroscopy for characterization. Hirshfeld surface analysis with Crystal Explorer 3.1 identifies significant intermolecular interactions, including hydrogen bonds, within the crystal lattice [2].

- Computational Analysis: Density functional theory (DFT) calculations generate Molecular Electrostatic Potential (MEP) maps and analyze Frontier Molecular Orbitals (FMO) to elucidate electronic structure, charge distribution, and reactivity [2].

Computational Chemistry: Spin State Prediction

Accurately predicting spin states is a major challenge in quantum bioinorganic chemistry. The SSCIP6 benchmark set assesses DFT methods for crystalline iron porphyrins [3].

Workflow for benchmarking DFT methods on spin states [3]

Crystal Packing and Thermodynamics

The Crystal Packing Effect (CPE) is partitioned into direct and structural components [3]. Accurate prediction requires accounting for CPE, substituent effects, and Gibbs free energy thermodynamic corrections [3].

DFT Functional Performance

The table below summarizes accuracy of dispersion-corrected DFT methods for SSCIP6 benchmark [3].

| Functional Class | Example Functionals | Accuracy for Fe(III) Porphyrins | Key Finding |

|---|---|---|---|

| Double-Hybrid | B2PLYP-D3, DSD-PBEB95-D3 | Highest Accuracy | Correctly predict ground states |

| Hybrid | B3LYP*-D3, TPSSh-D3 | Lower Accuracy | Overstabilize intermediate spin state, leading to incorrect predictions |

Biological Context & Heme Diversity

Iron porphyrins are functional cores of hemoproteins like hemoglobin, myoglobin, cytochromes, catalases, and peroxidases [4]. Different heme types modulate function through variations in the porphyrin side chains [4].

| Heme Type | PubChem ID | Functional Group at C3 | Functional Group at C8 | Found in |

|---|---|---|---|---|

| Heme A | 7888115 | –CH(OH)CH₂Far | –CH=CH₂ | Cytochrome c oxidase |

| Heme B | 444098 | –CH=CH₂ | –CH=CH₂ | Hemoglobin, Myoglobin |

| Heme C | 444125 | –CH(cystein-S-yl)CH₃ | –CH(cystein-S-yl)CH₃ | c-type cytochromes |

References

synthesis protocol for 3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin iron(II) complex

Porphyrin Synthesis and Metalation: A General Workflow

The synthesis of your target iron porphyrin complex can be conceptualized as a two-step process, as illustrated below.

Detailed Experimental Protocols

Here are detailed methodologies for the key steps in the synthesis, adapted from reliable organic synthesis procedures.

Protocol 1: Synthesis of a Substituted Pyrrole Building Block

This procedure is adapted from the synthesis of 3,4-diethylpyrrole [1].

- Reaction: Synthesis of 4-Acetoxy-3-nitrohexane.

- Principle: Nitro-aldol (Henry) reaction followed by esterification.

- Equipment: A 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, dropping funnel, and drying tube. For distillation, a vacuum pump and a magnetic stirring egg are required.

- Hazardous Materials: Propionaldehyde, 1-nitropropane, acetic anhydride, concentrated sulfuric acid.

- Procedure:

- Add propionaldehyde (174 g, 3 mol) and isopropyl alcohol (450 mL) to the flask.

- Add finely ground potassium fluoride (25 g, 0.15 mol) as a catalyst.

- With stirring and cooling in an ice bath (temperature < 40°C), add 1-nitropropane (267.3 g, 3 mol) dropwise.

- Stir the mixture for 18 hours at room temperature.

- Remove the catalyst by filtration and concentrate the filtrate under reduced pressure.

- Pour the residue into water (500 mL) and extract the product with ether (3 × 300 mL).

- Dry the combined organic layers over anhydrous sodium sulfate, remove the solvent, and distill the residue under vacuum. Collect the fraction boiling at 88–90°C at 2 mm Hg.

- Yield: ~65% (330 g).

Protocol 2: Cyclization to Form the Porphyrin Macrocycle

This procedure is adapted from the synthesis of 2,3,7,8,12,13,17,18-octaethylporphyrin (OEP) [1].

- Reaction: Cyclotetramerization of a pyrrole derivative.

- Principle: Acid-catalyzed [2+2] condensation using a modified MacDonald-type approach.

- Equipment: A 500-mL, round-bottomed flask wrapped in aluminum foil, equipped with a reflux condenser, Dean-Stark trap, mechanical stirrer, and nitrogen inlet.

- Hazardous Materials: Benzene (consider substituting with toluene for safety), formaldehyde, p-toluenesulfonic acid, chloroform.

- Procedure:

- Charge the flask with 3,4-diethylpyrrole (1 g, 8.1 mmol), benzene (300 mL), aqueous formaldehyde (37% solution, 0.73 mL, 8.9 mmol), and p-toluenesulfonic acid (0.03 g, 1.7 mmol).

- Heat the mixture at reflux under a nitrogen atmosphere for 8 hours, removing water via the Dean-Stark trap.

- Cool the solution, then bubble oxygen through the stirred mixture for 12-24 hours to oxidize the porphyrinogen to the porphyrin.

- Remove the benzene by distillation under reduced pressure.

- Dissolve the residue in chloroform (20 mL) and wash sequentially with 1 N sodium hydroxide (40 mL) and water (2 × 20 mL).

- Concentrate the chloroform solution to about 5 mL, carefully layer methanol (approx. 70 mL) on top, and allow it to stand for 48 hours for crystallization.

- Yield: ~66% (720 mg after recrystallization).

Protocol 3: Metalation with Iron to Form the Complex

This is a generalized protocol for iron insertion, as a specific Fe(II) procedure was not found in the search results. This should be performed under inert atmosphere to maintain the Fe(II) state.

- Reaction: Insertion of ferrous iron into the porphyrin ligand.

- Principle: Reaction of the free-base porphyrin with an iron(II) salt.

- Equipment: A two-neck round-bottomed flask equipped with a reflux condenser, magnetic stirrer, and an inlet for inert gas (e.g., nitrogen or argon).

- Hazardous Materials: Iron(II) chloride or acetate, dimethylformamide (DMF).

- Procedure:

- Place the free-base porphyrin (e.g., 100 mg) in the flask and flush with inert gas.

- Add anhydrous dimethylformamide (DMF, 15-20 mL) and stir to dissolve.

- Add a molar excess of iron(II) chloride tetrahydrate (FeCl₂·4H₂O, 2-4 equivalents).

- Heat the reaction mixture at 100-120°C under an inert atmosphere for 1-4 hours, monitoring the reaction progress by UV-Vis spectroscopy.

- After cooling, pour the mixture into a separatory funnel containing a saturated aqueous sodium chloride solution (100 mL).

- Extract the product with dichloromethane (3 × 50 mL).

- Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and evaporate to dryness.

- Purify the crude product by column chromatography on silica gel.

Characterization and Analytical Data

After synthesis, confirm the structure and purity of your compound using the following techniques. The table below summarizes the expected data based on related iron porphyrin complexes [2].

| Analytical Technique | Application / Key Information Obtained |

|---|---|

| Elemental Analysis (EA) | Determines the purity and matches the empirical formula of the complex. |

| Nuclear Magnetic Resonance (¹H & ¹³C NMR) | Identifies the chemical environment of hydrogen and carbon atoms in the molecule. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Detects functional groups (e.g., C=O of carboxylate, C=C of porphyrin ring). |

| UV-Visible (UV-Vis) Spectroscopy | Characterizes the unique electronic absorption spectrum (Soret and Q-bands) of the porphyrin. |

| Mass Spectrometry (MS) | Confirms the molecular weight of the complex (using MALDI-TOF or ESI methods). |

Application Notes for Drug Development

While a direct application of this specific complex was not found, porphyrins and their metallocomplexes have significant relevance in biomedical research [2].

- Photodynamic Therapy (PDT): Porphyrins are classic photosensitizers. Your iron complex could be investigated for its light-activated properties, potentially leading to novel PDT agents.

- Biomimetic Catalysis: Iron porphyrins are models for heme enzymes like cytochromes P450. This complex could be screened for catalytic activity in oxidative transformations relevant to drug metabolism studies.

- Adsorption of Pharmaceuticals: Recent research shows that metalloporphyrin-based materials can adsorb antibiotics like tetracycline from wastewater [2]. Your complex could be immobilized on a support and tested for its capacity to remove pharmaceutical contaminants, which is a growing concern in drug development lifecycle management.

Critical Safety Notes

- Inert Atmosphere: The synthesis of the Fe(II) complex must be conducted under an oxygen-free inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to the Fe(III) state.

- Solvent Safety: The original porphyrin synthesis uses benzene, a known carcinogen [1]. Where possible, substitute with safer alternatives like toluene.

- Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses, and appropriate gloves, is mandatory. All procedures should be carried out in a well-ventilated fume hood.

Suggested Next Steps

- Consulting Specialized Literature: Search platforms like SciFinder or Reaxys using the specific name or structure of your target compound for more direct synthetic routes.

- Analytical Confirmation: Use the characterization table as a guide to confirm you have synthesized the correct molecule.

- Adapting Protocols: Use the provided general protocols as a robust starting point for your own optimization of the synthesis.

References

Comprehensive Application Notes & Protocols: Iron Porphyrin-Catalyzed Oxidation Reactions for Pharmaceutical Research

Iron Porphyrin Catalysis Overview

Iron porphyrin complexes represent a class of bioinspired catalysts that mimic the activity of heme-containing enzymes such as cytochrome P450. These complexes exhibit versatile catalytic capabilities across a broad spectrum of oxidation reactions relevant to pharmaceutical development and fine chemical synthesis. The unique metalloporphyrin architecture facilitates the formation of high-valent iron-oxo intermediates that are responsible for their potent oxidative activity. Iron porphyrins can be systematically modified through the introduction of electron-withdrawing groups and bulky substituents on the porphyrin ring, enhancing their stability and catalytic efficiency under demanding reaction conditions. This tunability makes them particularly valuable for developing selective oxidation methodologies that address challenges in drug development, including the functionalization of unactivated C–H bonds and the stereoselective synthesis of complex molecules.

The historical development of iron porphyrin catalysts spans several generations, with first-generation catalysts comprising simple meso-tetraphenylporphyrin iron(III) complexes. Second-generation catalysts incorporated electron-withdrawing substituents such as halogens on the aryl rings, while third-generation catalysts featured both meso and β-pyrrole modifications to create highly robust oxidation catalysts. Recent advances have focused on heterogenized iron porphyrin systems, such as those supported on multi-walled carbon nanotubes or incorporated into porous organic polymers, which facilitate catalyst recovery and reuse while maintaining excellent catalytic performance. These supported catalysts demonstrate remarkable stability, with some systems maintaining activity over seven successive cycles without significant leaching or degradation, addressing key challenges in sustainable process chemistry for the pharmaceutical industry.

Experimental Protocols

Protocol 1: Bromination of Unactivated C–H Bonds

2.1.1 Materials and Equipment

- Catalyst: Iron porphyrin complex (e.g., tetrakis(pentafluorophenyl)porphyrin iron(III) chloride)

- Substrate: Cycloalkanes, linear alkanes, or benzyl compounds

- Reagents: Lithium bromide (LiBr), oxidant (e.g., iodosylbenzene or 2,6-dichloropyridine-N-oxide)

- Solvent: Dichloromethane/Methanol/Water mixture (80:18:2 v/v/v)

- Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, Schlenk line for inert atmosphere, TLC/HPLC for reaction monitoring

2.1.2 Step-by-Step Procedure

Reaction Setup: In a 25 mL round-bottom flask, charge the iron porphyrin catalyst (1-5 mol%) and LiBr (5-10 equivalents relative to substrate). Add the solvent mixture (10 mL) and stir until complete dissolution is achieved.

Substrate Addition: Introduce the hydrocarbon substrate (1.0 mmol) to the reaction mixture under an inert atmosphere (N₂ or Ar).

Oxidation Initiation: Add the oxidant (1.2 equivalents relative to substrate) portion-wise over 15 minutes while maintaining the reaction temperature at 25°C.

Reaction Monitoring: Monitor reaction progress by TLC or GC-MS. Typical reaction times range from 2-8 hours depending on substrate reactivity.

Workup Procedure: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (5 mL). Extract with dichloromethane (3 × 10 mL), dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel using hexane/ethyl acetate gradients to obtain the pure brominated products.

2.1.3 Key Technical Notes

- Oxygen Exclusion: Conduct reactions under strict anaerobic conditions to prevent competitive oxidation pathways.

- Lithium Bromide Role: LiBr serves dual purposes: bromide ion source and Lewis acid to inhibit oxygen rebound pathway.

- Catalyst Stability: Fluorinated iron porphyrin catalysts demonstrate enhanced stability under reaction conditions.

Protocol 2: Aerobic Oxidative Cleavage of 2,3-Dimethylindole

2.2.1 Materials and Equipment

- Catalyst: Ferric porphyrin (e.g., tetramesitylporphyrin iron(III) chloride)

- Substrate: 2,3-Dimethylindole

- Oxidant: Molecular oxygen (O₂ balloon or air)

- Solvent: Anhydrous acetonitrile

- Equipment: Schlenk flask, oxygen gas supply, magnetic stirrer, cooling bath

2.2.2 Step-by-Step Procedure

Catalyst Activation: Place the ferric porphyrin catalyst (2 mol%) in a Schlenk flask and purge with oxygen gas for 10 minutes.

Solvent and Substrate Addition: Add anhydrous acetonitrile (15 mL) followed by 2,3-dimethylindole (0.5 mmol).

Reaction Conditions: Stir the reaction mixture under an oxygen atmosphere (O₂ balloon) at room temperature for 3-6 hours.

Process Monitoring: Monitor by TLC until complete consumption of starting material is observed.

Product Isolation: Remove solvent under reduced pressure and purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to obtain the cleavage products.

2.2.3 Key Technical Notes

- Catalyst Activation Mechanism: The reaction proceeds via substrate reduction of Fe(III) to Fe(II) followed by O₂ binding to generate superoxo intermediate.

- Oxygen Source: Pure O₂ provides faster reaction rates compared to air atmosphere.

- Substrate Scope: Electron-rich indole derivatives typically demonstrate higher reactivity.

Protocol 3: Epoxide Functionalization Reactions

2.3.1 Materials and Equipment

- Catalyst: Fe(TPP)Cl (iron tetraphenylporphyrin chloride) or chiral iron salen complex

- Substrates: Epoxides and alkenes

- Additives: Zinc dust (reducing agent), triethylamine

- Solvent: Anhydrous acetonitrile

- Equipment: Schlenk tube, heating mantle, magnetic stirrer, inert atmosphere glove box

2.3.2 Step-by-Step Procedure

Catalyst Preparation: In a Schlenk tube, charge Fe(TPP)Cl (1-3 mol%) and zinc dust (2 equivalents relative to epoxide).

Solvent Addition: Add anhydrous acetonitrile (10 mL) and stir for 5 minutes to activate the catalyst.

Substrate Introduction: Add epoxide (1.0 mmol) and alkene (1.2 equivalents) followed by triethylamine (0.1 equivalent).

Reaction Conditions: Heat the reaction mixture to 60°C with vigorous stirring for 4-16 hours under nitrogen atmosphere.

Reaction Monitoring: Monitor by TLC or GC for epoxide consumption.

Workup and Purification: Filter through a pad of Celite to remove zinc dust and concentrate the filtrate. Purify by flash chromatography to obtain tetrahydrofuran products.

2.3.3 Key Technical Notes

- Catalyst Loading: As low as 1 mol% Fe(TPP)Cl provides high yields in ring-expansion reactions.

- Zinc Role: Serves as terminal reductant to generate active Fe(I) species.

- Enantioselective Variants: Chiral iron salen complexes (e.g., binaphthalene-based) provide access to enantiomerically enriched tetrahydrofurans (up to 92% ee).

Application Notes

C–H Functionalization: Bromination of Unactivated Hydrocarbons

The iron porphyrin-catalyzed bromination of unactivated C–H bonds represents a significant advancement in C–H functionalization methodology. This transformation enables the direct conversion of readily available hydrocarbons to alkyl bromides, which are valuable synthetic intermediates for pharmaceutical construction. The unique mechanistic feature of this reaction involves the inhibition of the typical oxygen rebound pathway through the interaction of the iron(IV)-oxo porphyrin π-cation radical intermediate with lithium ions. This interaction redirects the reaction pathway toward carbocation formation, which subsequently reacts with bromide ions to yield brominated products. This mechanism mirrors that observed in certain cytochrome P450 enzymes such as OleTJE and CYP19A1, where desaturated products are formed through similar inhibition of oxygen rebound.

The practical significance of this methodology lies in its exceptional selectivity and broad substrate scope. The reaction demonstrates complete chemoselectivity for bromination over hydroxylation, with cycloalkanes, linear alkanes, and benzyl compounds all undergoing clean conversion to the corresponding bromides. This selectivity profile is particularly valuable in pharmaceutical synthesis where specific functionalization of hydrocarbon frameworks is required without overoxidation. The reaction employs LiBr as an inexpensive, readily available bromide source, enhancing its practical utility for large-scale applications. For drug development applications, this methodology provides a streamlined approach to introduce functional handles into simple hydrocarbon architectures, enabling rapid diversification of molecular scaffolds during structure-activity relationship studies.

Aerobic Oxidative Cleavage: Dioxygenase Mimicry

Iron porphyrin catalysts effectively mediate the aerobic oxidative cleavage of 2,3-dimethylindole under mild conditions, mimicking the activity of dioxygenase enzymes. This transformation showcases the ability of iron porphyrins to activate molecular oxygen for challenging oxidative bond cleavage reactions. The mechanism proceeds through a proton-coupled electron transfer from the indole substrate to the Fe(III) porphyrin, generating an Fe(II) species that binds O₂ to form a critical superoxo intermediate. This reactive oxygen species then cleaves a second equivalent of substrate, completing the catalytic cycle. This dioxygenase-like activity demonstrates how synthetic iron porphyrins can replicate the function of complex enzyme systems without requiring expensive cofactors.

From a pharmaceutical perspective, this oxidative cleavage methodology provides access to valuable synthetic intermediates from readily available indole precursors. The reaction operates efficiently at room temperature with molecular oxygen as the sole oxidant, making it an environmentally benign and cost-effective approach for the construction of complex molecular architectures. The operational simplicity and mild conditions of this transformation are particularly advantageous for the functionalization of sensitive substrates that might be unstable under harsher oxidative conditions. For drug development applications, this methodology enables the late-stage diversification of indole-containing scaffolds, which are prevalent in pharmaceutical compounds and natural products with biological activity.

Epoxide Functionalization: Ring-Expansion and Tetrahydrofuran Synthesis

Iron porphyrins demonstrate exceptional catalytic activity in the ring-expansion reaction of epoxides with alkenes to produce tetrahydrofuran derivatives, important structural motifs found in numerous biologically active natural products and pharmaceuticals. This transformation proceeds via a novel single electron transfer mechanism that involves reductive ring-opening of the epoxide to generate a benzylic radical, which subsequently adds to the alkene coupling partner. The resulting radical intermediate undergoes homolytic iron-oxygen bond cleavage to yield the tetrahydrofuran product. This redox-neutral process operates with catalyst loadings as low as 1 mol%, representing a significant improvement over previously reported iron salen systems that required substantially higher catalyst loadings (20 mol%).

The development of an enantioselective variant of this transformation using chiral iron salen complexes based on the axially chiral 1,1-binaphthalene backbone represents a significant advancement in stereoselective synthesis. These catalysts provide tetrahydrofuran products with excellent enantioselectivity (up to 92% ee), enabling the asymmetric construction of these important heterocycles. The reaction demonstrates broad substrate scope, accommodating various styrene oxide derivatives and conjugated alkenes to produce 2,4-disubstituted and 2,3,5-trisubstituted tetrahydrofurans in high yields. For pharmaceutical researchers, this methodology provides efficient access to enantiomerically enriched tetrahydrofuran building blocks that are prevalent in biologically active compounds, including annonaceous acetogenins, lignans, and polyether ionophores that exhibit antitumor, antimicrobial, antimalarial, and antiprotozoal activities.

Tandem Catalysis: Sequential Oxidation-Functionalization

Iron porphyrin-based porous organic polymers (Fe-PPOPs) enable tandem catalytic processes that combine multiple transformations in a single reaction vessel, enhancing synthetic efficiency for complex molecule synthesis. These heterogeneous catalysts feature high surface areas (760-880 m²/g) and permanent porosity that creates protective microenvironments around the catalytic sites, preventing catalyst deactivation through dimerization or oxidative degradation. A representative tandem process catalyzed by Fe-PPOPs involves the conversion of benzyl alcohol to 2-phenyl-quinazolin-4(3H)-one through an in situ oxidation-cyclic aminal formation-oxidation sequence. This cascade transformation exemplifies how iron porphyrin catalysts can orchestrate multiple bond-forming events in a single operation, significantly streamlining synthetic sequences.

The heterogeneous nature of Fe-PPOP catalysts provides practical advantages for pharmaceutical synthesis, including facile catalyst recovery and reuse with minimal loss of catalytic activity over multiple cycles. These materials demonstrate exceptional stability, maintaining structural integrity and catalytic performance at temperatures up to 500°C. The microporous structure of these polymers serves to pre-concentrate reactant molecules, enhancing reaction rates, while also constraining catalyst movement to prevent deactivation through destructive encounters. For process chemistry applications in drug development, these catalysts enable simplified workup procedures and reduced metal contamination in final products, addressing important considerations for pharmaceutical manufacturing. The versatility of Fe-PPOPs is further demonstrated by their ability to function as both redox and Lewis acid catalysts, expanding their utility across diverse reaction manifolds.

Quantitative Data Summary

Table 1: Performance of Iron Porphyrin Catalysts in Oxidation Reactions

| Reaction Type | Catalyst | Catalyst Loading | Yield (%) | Selectivity | Turnover Number |

|---|---|---|---|---|---|

| C–H Bromination | Fe(TFPP)Cl | 5 mol% | >90 (brominated) | Sole product | ~20 |

| Aerobic Oxidative Cleavage | Fe(TMP)Cl | 2 mol% | Quantitative | N/A | 50 |

| Epoxide Ring-Expansion | Fe(TPP)Cl | 1-3 mol% | 75-98 | 78:22 dr | ~100 |

| Styrene Oxide Methanolysis | Fe-PPOP | 1.2 mol% | Quantitative | Regioselective | >80 |

| Asymmetric THF Formation | Fe(Salen)* | 5 mol% | 40 | 92% ee | 8 |

Table 2: Comparative Performance of Iron Porphyrin Generations

| Porphyrin Generation | Representative Catalyst | Relative Stability | Catalytic Efficiency | Typical Applications |

|---|---|---|---|---|

| First Generation | Fe(TPP)Cl | Low | Moderate | Simple oxidations |

| Second Generation | Fe(TFPP)Cl | Moderate | High | C–H functionalization |

| Third Generation | β-Halogenated Fe(TFPP)Cl | High | Very High | Challenging oxidations |

| Heterogenized Systems | Fe-PPOP | Very High | High | Tandem catalysis, green chemistry |

Visual Workflows

Experimental Setup for Iron Porphyrin-Catalyzed Oxidations

Catalytic Cycle for C–H Bromination

Technical Considerations

Catalyst Selection and Design

The appropriate selection of iron porphyrin catalyst is crucial for successful oxidation reactions. First-generation porphyrins (e.g., Fe(TPP)Cl) are suitable for simple oxidation reactions but may lack the stability required for challenging transformations. Second-generation catalysts featuring electron-withdrawing groups (e.g., Fe(TFPP)Cl with pentafluorophenyl substituents) demonstrate enhanced stability and reactivity for C–H functionalization reactions. Third-generation catalysts with additional β-pyrrole halogenation provide the highest levels of stability and are recommended for reactions employing strong oxidants or demanding conditions. For asymmetric transformations, chiral iron salen complexes based on binaphthalene backbones have proven effective for enantioselective epoxide ring-expansion reactions, providing high enantioselectivities (up to 92% ee).

Heterogenized iron porphyrin systems offer significant practical advantages for pharmaceutical applications. Fe–porphyrin catalysts supported on multi-walled carbon nanotubes or incorporated into porous organic polymers (Fe-PPOPs) demonstrate excellent stability and reusability, with minimal loss of activity over multiple cycles. These supported catalysts facilitate product purification and minimize metal contamination in final products, addressing important regulatory considerations for pharmaceutical manufacturing. The porous structure of these materials creates protective microenvironments that prevent catalyst deactivation, mimicking the protective protein environment of natural enzymes. When designing catalytic systems for scale-up, these heterogenized catalysts provide the combined benefits of homogeneous catalysis (high activity, selectivity) and heterogeneous catalysis (easy separation, reuse).

Reaction Optimization Strategies

Successful implementation of iron porphyrin-catalyzed oxidations requires careful optimization of reaction parameters. Catalyst loading should be minimized while maintaining reasonable reaction rates, with typical loadings ranging from 1-5 mol%. For C–H bromination reactions, the concentration of LiBr is critical for achieving complete inhibition of the oxygen rebound pathway, with optimal results obtained using 5-10 equivalents relative to substrate. Solvent composition significantly influences reaction outcomes, with mixed solvent systems (CH₂Cl₂/CH₃OH/H₂O, 80:18:2) often providing optimal results by maintaining homogeneous conditions while facilitating catalyst stability.

Oxidant selection represents another critical parameter. Iodosylbenzene derivatives provide efficient oxygen atom transfer, with electron-deficient variants (e.g., pentafluoroiodosylbenzene) accelerating the rate-determining catalyst activation step. Molecular oxygen represents an attractive, environmentally benign oxidant for aerobic oxidation reactions, though pure O₂ typically provides faster reaction rates compared to air. For reactions sensitive to overoxidation, slow addition of oxidant or use of oxygen-controlled atmosphere reactors may be necessary to maintain selectivity. Temperature optimization is substrate-dependent, with most iron porphyrin-catalyzed oxidations performing optimally between 25-60°C. Higher temperatures may accelerate reaction rates but can also promote catalyst decomposition and reduced selectivity.

Conclusion

Iron porphyrin catalysts provide versatile tools for a wide range of oxidation reactions relevant to pharmaceutical research and development. Their ability to mimic and extend the reactivity of cytochrome P450 enzymes enables selective C–H functionalization, aerobic oxidative cleavage, and stereoselective epoxide functionalization under mild conditions. The protocols and applications detailed in these notes provide researchers with practical methodologies for implementing these transformations in drug discovery and process chemistry. Continued development of iron porphyrin catalysts, particularly in the areas of asymmetric catalysis, tandem reactions, and heterogenized systems, promises to further expand their utility in pharmaceutical applications.

Application Notes: Modified Porphyrins in Photodynamic Therapy Research

References

- 1. - Wikipedia Photodynamic therapy [en.wikipedia.org]

- 2. Frontiers | Photodynamic Therapy—Current Limitations and Novel... [frontiersin.org]

- 3. Porphyrin photosensitizers in photodynamic therapy and its ... [pmc.ncbi.nlm.nih.gov]

- 4. Versatile Porphyrin Arrangements for Photodynamic ... [mdpi.com]

- 5. Novel Azole-Modified Porphyrins for Mitochondria-Targeted ... [pmc.ncbi.nlm.nih.gov]

- 6. Porphyrin photosensitizer molecules as effective medicine ... [pubs.rsc.org]

Experimental Protocol: Zinc Porphyrin-Modified Electrode for Dopamine Sensing

This protocol details the synthesis of a zinc(II) metalloporphyrin complex and its application as an electrochemical sensor for dopamine, based on a published study [1]. While it uses zinc, the general methodology for electrode modification is applicable to other metalloporphyrins.

Workflow Overview

The diagram below illustrates the key stages of the experimental process.

Stage 1: Synthesis of the Zinc Porphyrin Complex [1]

The target complex is [Zn(TMPP)(4,4′-bpy)]·CHCl₃, where TMPP is meso-tetra(para-methoxyphenyl)porphyrin and 4,4′-bpy is 4,4′-bipyridine.

- Precursor Synthesis (H₂TMPP): Synthesize the free-base porphyrin ligand, H₂TMPP, using the Adler-Longo method [1]. This involves refluxing 4-methoxybenzaldehyde and pyrrole in propionic acid, followed by purification.

- Metallation (ZnTMPP): Insert zinc into the porphyrin cavity by reacting H₂TMPP with a zinc salt (e.g., zinc acetate) in a suitable solvent like chloroform/methanol.

- Axial Ligand Coordination: React ZnTMPP with one equivalent of 4,4′-bipyridine in chloroform to form the final complex, [Zn(TMPP)(4,4′-bpy)].

- Characterization: Characterize the final product using:

- UV-Vis Spectroscopy: Confirm the characteristic Soret and Q bands.

- 1H NMR & IR Spectroscopy: Verify molecular structure.

- ESI-HRMS Mass Spectrometry: Confirm molecular mass.

- Single Crystal X-ray Diffraction (if possible): Determine precise molecular structure.

Stage 2: Electrode Modification and Sensor Preparation

This stage prepares the electrochemical sensor by applying the synthesized complex to an electrode surface.

- Materials:

- Glassy Carbon Electrode (GCE) or similar

- [Zn(TMPP)(4,4′-bpy)]·CHCl₃ complex

- Solvent (e.g., chloroform, DMF)

- Polishing materials (alumina slurry)

- Procedure:

- Electrode Polishing: Polish the GCE with alumina slurry (e.g., 0.05 μm) to a mirror finish. Clean via sonication in distilled water and ethanol, then dry.

- Modification:

- Option A (Drop-casting): Prepare a solution of the complex (e.g., 1 mg/mL in chloroform). Pipette a small, precise volume (e.g., 5-10 μL) onto the polished GCE surface and allow it to dry.

- Option B (Electrodeposition): As mentioned in another study [2], modification can be achieved by performing successive cyclic voltammetry (CV) scans of the electrode in an alkaline solution (pH 13) containing the complex. This can form a stable, film-like modification on the electrode surface.

- Sensor Curing: Let the modified electrode dry thoroughly at room temperature before use.

Stage 3: Electrochemical Detection of Dopamine

This stage involves using the modified electrode to detect dopamine, typically in a buffer solution.

- Apparatus: Potentiostat, three-electrode system (Modified GCE as working electrode, Ag/AgCl reference electrode, Pt wire counter electrode).

- Electrolyte: Phosphate buffer saline (PBS, 0.1 M, pH 7.4) is commonly used.

- Technique: Square Wave Voltammetry (SWV) is highly effective for sensitive detection [1].

- Procedure:

- Place the electrochemical cell containing PBS buffer into the apparatus.

- Immerse the three electrodes and connect them.

- Run a blank SWV scan to establish a baseline.

- Add known concentrations of dopamine to the solution.

- Record SWV scans after each addition.

- Data Analysis: The oxidation peak current of dopamine will increase with its concentration. Plot peak current vs. concentration to create a calibration curve for quantifying unknown samples.

Key Principles of Porphyrin-Based Sensor Design

The versatility of porphyrins in sensing stems from their intrinsic chemical properties, which can be tailored for different applications.

- Recognition and Signaling: Porphyrins can function as a combined recognition and reporting unit. The binding of an analyte can directly alter the porphyrin's optical or electronic properties [3].

- Colorimetric & Fluorescent Sensing: The highly conjugated π-system gives porphyrins intense colors. Analyte binding can cause visible color changes or fluorescence quenching/enhancement, useful for detecting metals, anions, and pH [3]. For instance, phosphonic acid-functionalized porphyrins show specific fluorescence quenching in the presence of copper ions [4].

- Biomimetic Catalysis: Metalloporphyrins can mimic enzymes like peroxidases. A zinc porphyrin complex can catalyze the degradation of methylene blue dye, involving the generation of reactive oxygen species [1].

- Sensor Platform Engineering: Sensitivity can be drastically improved by using advanced sensor platforms. One patent describes a corrugated platform that uses coherent light to create an enhanced evanescent field, boosting fluorescence signal intensity by a factor of up to 100 compared to conventional platforms [5].

Comparison of Porphyrin-Based Sensor Modalities

The table below summarizes different sensing approaches using porphyrins.

| Sensing Modality | Analyte Examples | Porphyrin Function | Example Signal Change |

|---|---|---|---|

| Electrochemical [1] [2] | Dopamine, Pharmaceuticals | Electron mediator in redox reaction | Change in oxidation/reduction current (e.g., SWV) |

| Colorimetric [3] | pH, Metal ions (Cu²⁺, Zn²⁺), Cyanide | Chromophore; analyte binding perturbs π-system | Visible color change to the naked eye |

| Fluorescent [3] [4] | Copper ions, Biomolecules | Fluorophore; analyte binding quenches/enhances emission | Fluorescence "turn-off" or "turn-on" |

| Photocatalytic [1] | Organic Dyes (e.g., Methylene Blue) | Catalyst under light irradiation (e.g., blue LED) | Degradation rate of the dye |

References

- 1. New zinc(II) metalloporphyrin: molecular structure ... [pubs.rsc.org]

- 2. Bibliographies: 'Sensores modificados com porfirinas' [grafiati.com]

- 3. Porphyrins as Colorimetric and Photometric Biosensors in ... [pmc.ncbi.nlm.nih.gov]

- 4. Monitoring copper ions in C. elegans using porphyrin ... [nature.com]

- 5. PT1192448E - Process of using a sensor platform [patents.google.com]

protocols for studying electron transfer in porphyrin-based systems

Experimental Techniques for Electron Transfer Studies

The study of electron transfer in porphyrin systems relies on a combination of spectroscopic and electrochemical techniques to elucidate kinetics and mechanisms. The table below summarizes the primary methods identified in the literature.

| Technique | Measured Parameters | Application/Insight |

|---|---|---|

| Transient Absorption Spectroscopy[ [1] | Electron injection yield, injection kinetics (e.g., ultrafast), charge recombination channels (e.g., sub-ns to ns) | Used to correlate molecular structure with electron injection efficiency and identify non-injecting dyes attributed to sample inhomogeneity. |

| Electrochemical Techniques[ [2] | Electron shuttle efficiency (e.g., 0.54 s⁻¹), H₂O₂ transformation dynamics (e.g., 0.38 s⁻¹), reaction reversibility, number of electrons/protons involved | Classified a specific system as a quasi-reversible surface-controlling reaction involving 4 electrons and 2 protons; identified substrate diffusion as the rate-determining step (6.7 × 10⁻² s⁻¹). |

| Spectrometric Techniques[ [2] | Information on competitive ligation, formation of intermediate species | Explored mutual interactions between nano-complexes and heme proteins (e.g., hemoglobin) to understand the electron transfer mechanism. |

| Time-resolved Electrical Probes[ [1] | Charge recombination kinetics | Complemented optical probes to provide a full view of electron transfer kinetics from photogeneration to recombination. |

Detailed Experimental Protocols

Based on the search results, here are more detailed methodologies for the key experimental approaches.

Protocol 1: Probing Dynamics via Transient Absorption Spectroscopy[ [1]

This protocol is used to understand the initial electron injection and subsequent recombination events.

- Sample Preparation: Anchor the porphyrin dye of interest to a nanocrystalline metal oxide semiconductor film (e.g., TiO₂). The molecular structure of the porphyrin (e.g., free-base vs. metalated, monomer vs. dimer, conjugated linker) is a key variable.

- Photoexcitation: Use a short laser pulse to photoexcite the porphyrin sensitizer.

- Probe and Data Collection: Monitor the transient spectral changes over time (from femtoseconds to nanoseconds) to capture:

- The decay of the porphyrin excited state (electron injection).

- The appearance and decay of the oxidized porphyrin species and the injected electron in the metal oxide.

- Data Analysis:

- Injection Yield: Estimate using an internal standard. Note that the yield may be below 100% and strongly dependent on molecular structure, potentially due to inhomogeneity leading to "non-injecting" dyes.

- Recombination Kinetics: Analyze decay kinetics to identify different recombination channels, such as a sub-nanosecond recombination between injected electrons and porphyrin cations, which is more prominent in specific structures like free-base porphyrins with conjugated linkers.

Protocol 2: Evaluating Kinetics via Electrochemical Analysis[ [2]

This protocol characterizes the electron transfer properties and catalytic performance of immobilized porphyrin systems.

- Electrode Fabrication: Functionalize a nanostructured metal oxide (e.g., nano-TiO₂) with an iron-porphyrin complex. Immobilize a target protein like hemoglobin onto this matrix, leveraging multiple mutual interactions and competitive ligation.

- Electrochemical Measurement: Use techniques such as cyclic voltammetry to study the redox processes.

- System Characterization:

- Identify concurrent redox processes, typically one from the heme sites ligated with the porphyrin ring and another from electro-active sites on the TiO₂.

- Determine the electron shuttle efficiency, number of electrons, and proton participation from the voltammograms.

- Performance Evaluation:

- Test the electrocatalytic performance towards reactions like H₂O₂ transformation and calculate the associated dynamics.

- Use the electrochemical data to identify the rate-determining step (e.g., substrate diffusion).

Workflow and Pathway Visualization

The following diagram outlines the general experimental workflow for characterizing electron transfer in porphyrin-based systems, integrating the techniques described above.

Strategies for Performance Enhancement

Research has identified several molecular and device engineering strategies that can improve the electron transfer dynamics and overall performance of porphyrin-sensitized systems [ [1]].

- Introducing Bulky Substituents: These can shield the semiconductor surface and slow down charge recombination between injected electrons and oxidizing species.

- Using Porphyrin Dimers: These can enhance light harvesting and potentially alter the packing and electronic coupling at the interface compared to monomers.

- Device Pre-Treatment: Light soaking of freshly prepared films can lead to performance enhancements, possibly by photo-activating the dye or modifying the surface states of the metal oxide.

- Co-sensitization: Using multiple dyes (e.g., free-base and zinc porphyrins) on the same TiO₂ substrate can broaden the light absorption spectrum and help block recombination sites.

Important Notes on Information Availability

The search results I obtained were from scientific journals, which typically report on findings and methodologies at a high level rather than as detailed, step-by-step laboratory protocols. You may need to consult specialized resources or the full texts of the cited articles for comprehensive procedural details.

References

practical applications of vinyl and carboxylate functionalized porphyrins in biomimetics

Application Note 1: CO₂-to-CO Electrocatalytic Reduction

This protocol outlines the synthesis and testing of a strapped iron-porphyrin catalyst (sc-Fe) for biomimetic CO₂ reduction, where a hanging carboxylate group acts as a key component of the artificial distal pocket [1].

Detailed Experimental Protocol

Synthesis of sc-Fe Catalyst

- Key Step: Adapt synthetic strategies for non-fluorinated analogs, incorporating perfluorinated aryl groups on the two unstrapped meso positions of the porphyrin macrocycle [1].

- Crystallization: Grow single crystals of the final sc-Fe complex via slow evaporation of a saturated solution in an acetone/methanol/water solvent mixture [1].

- Verification: Confirm the structure using X-ray diffraction analysis, which should show the Fe(III) center penta-coordinated by the four porphyrin N-atoms and one O-atom from the carboxylate, with a trapped water molecule within the distal pocket [1].

Electrochemical Characterization & Catalysis

- Setup: Perform Cyclic Voltammetry (CV) in an argon-degassed dry dimethylformamide (DMF) solution with 0.1 M [Bu₄N]PF₆ as the supporting electrolyte [1].

- Procedure:

- Record a baseline CV of the catalyst (1 mM) under an argon atmosphere.

- Saturate the solution with CO₂ and record subsequent CVs.

- Add a proton source (e.g., 5 M water or trifluoroethanol) and repeat the measurements under CO₂ [1].

- Data Analysis:

- Compare the redox potentials (Fe(III/II), Fe(II/I), Fe(I/0)) and current enhancement under CO₂ vs. argon.

- Calculate the catalytic turnover frequency (TOF) and compare it to a reference catalyst like perfluorinated iron-tetraphenylporphyrin (F20Fe) to quantify the rate enhancement [1].

The diagram below illustrates the proposed biomimetic mechanism where the carboxylate group and trapped water molecule in the distal pocket work in synergy.

Application Note 2: Selective Oxidation in Covalent Organic Frameworks

This protocol describes the creation of a biomimetic covalent organic framework (COF) nanozyme, Fe-TAPP-TT, where a vinyl-functionalized porphyrin serves as the building block to create a dual-coordination-sphere catalyst [2].

Detailed Experimental Protocol

Synthesis of Fe-TAPP-TT COF

- Ligand Preparation: Use 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP), which contains vinyl groups integral to the extended π-conjugation, and thieno[3,2-b]thiophene-2,5-dicarboxaldehyde (TT) as linkers [2].

- COF Formation: Conduct solvothermal condensation of TAPP and TT to form the organic framework [2].

- Metallation: Post-synthetically metallate the framework with iron to create the active Fe-porphyrin centers (first coordination sphere). The sulfur-rich TT linkers naturally form the second coordination sphere [2].

- Characterization: Confirm the structure and porosity using techniques like PXRD and nitrogen adsorption-desorption isotherms. Verify the presence of porphyrinic moieties and successful metallation using FTIR and XPS [3] [2].

Peroxidase-like Activity Assay

- Principle: Assess the catalyst's ability to mimic horseradish peroxidase by catalyzing the oxidation of a substrate (e.g., TMB) in the presence of H₂O₂.

- Procedure: In a standard assay, combine the catalyst, H₂O₂, and the substrate in a suitable buffer (e.g., acetate buffer, pH 4.0).

- Kinetics: Monitor the increase in absorbance of the oxidized substrate product over time. Calculate the catalytic efficiency ((K_{cat}/K_M)) and compare it to natural enzymes and other nanozymes [2].

Application: Furfural Oxidation

- Reaction Setup: Suspend the Fe-TAPP-TT catalyst in a solution containing furfural and H₂O₂ as the oxidant.

- Conditions: Conduct the reaction under mild conditions (e.g., ambient pressure and moderate temperature around 60°C).

- Analysis: Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to monitor furfural conversion and quantify the yield of the value-added product, 5-hydroxy-2(5H)-furanone (HFO) [2].

The workflow for creating and testing the biomimetic COF is summarized below.

Quantitative Performance Data

The performance of these biomimetic catalysts is quantified against common benchmarks in the table below.

| Catalyst | Application | Key Metric | Reported Value | Benchmark Comparison |

|---|---|---|---|---|

| sc-Fe (Carboxylate) [1] | CO₂ to CO Electrocatalysis | Turnover Frequency (TOF) Enhancement | Increase of 10,000x | vs. perfluorinated iron-tetraphenylporphyrin (F20Fe) at similar low overpotential |

| Fe-TAPP-TT (Vinyl in COF) [2] | Peroxidase-like Activity | Catalytic Efficiency ((K_{cat}/K_M)) | 19.3 M⁻¹s⁻¹ | 264x higher than conventional Fe₃O₄ nanozymes; comparable to natural Cytochrome c |

| Fe-TAPP-TT (Vinyl in COF) [2] | Furfural Oxidation | Conversion / Yield | 99.1% / 53.4% | Under mild conditions |

Key Takeaways for Researchers

- Beyond the First Sphere: The primary coordination of the metal center is crucial, but engineering the second coordination sphere with functional groups like carboxylates or by constructing specific microenvironments (as in COFs) is a powerful strategy to dramatically boost performance [1] [2].

- Synergistic Effects: The highest efficiencies are achieved when multiple elements work together. In the sc-Fe catalyst, the carboxylate's role is enabled by its precise positioning and synergy with a trapped water molecule [1].

- Versatility of Platforms: Porphyrins are highly versatile scaffolds. They can be functionalized for molecular catalysis or polymerized into robust porous materials like COFs, making them applicable across homogeneous and heterogeneous catalysis [4] [2].

References

- 1. Hinged Carboxylate in the Artificial Distal Pocket of an Iron Porphyrin ... [pmc.ncbi.nlm.nih.gov]

- 2. Biomimetic Dual-Coordination-Sphere Porphyrin-Based ... [pubmed.ncbi.nlm.nih.gov]

- 3. Porphyrin-Based Sorbents for the Enrichment and ... [mdpi.com]

- 4. sciencedirect.com/topics/neuroscience/ porphyrin [sciencedirect.com]

Application Notes & Protocols: Immobilizing Iron Porphyrin on Solid Supports

Introduction

Immobilizing molecular iron porphyrin catalysts onto solid supports is a key strategy to create robust, reusable, and efficient heterogeneous systems for catalytic applications such as carbon dioxide reduction and oxidation reactions. Heterogenization facilitates catalyst recovery, stability, and integration into flow reactors or electrochemical devices. This document outlines two proven methodologies based on recent research.

Method 1: Heterogenization on Carbon Nanotubes (CNTs) for Electrocatalysis

This protocol is adapted from a 2025 study on an iron porphyrin catalyst used for CO₂ reduction in the presence of oxygen [1].

Materials

- Catalyst: μ-oxo-diiron(III) porphyrin dimer flanked by viologen units, denoted as (FeDVPP)₂O [1].

- Support: Multi-walled carbon nanotubes (CNTs).

- Substrate: Carbon paper electrode.

- Solvent: Dimethylformamide (DMF).

- Dispersion Agent: Aqueous solution of Nafion (e.g., 5 wt%).

Experimental Protocol

- Ink Preparation: Prepare a homogeneous ink by dispersing the (FeDVPP)₂O complex and carbon nanotubes in DMF. The study used a mass ratio of 1:2 for catalyst to CNT (e.g., 1 mg of catalyst and 2 mg of CNTs) [1].

- Sonication: Sonicate the mixture for at least 30 minutes to achieve a uniform dispersion.

- Electrode Preparation: Deposit the ink onto a carbon paper electrode. Control the loading to achieve a catalyst surface concentration of approximately 50 nmol·cm⁻² [1].

- Drying: Allow the electrode to dry under ambient conditions or under an infrared lamp to evaporate the solvent.

- Nafion Coating (Optional): To enhance adhesion and stability, especially in aqueous electrolytes, coat the modified electrode with a thin layer of Nafion by depositing a drop of Nafion solution (e.g., 5 µL of 5 wt% solution) onto the surface and drying.

Key Application: Aerobic CO₂ Reduction

This heterogenized catalyst is designed to maintain activity in environments containing oxygen. In electrochemical tests, the (FeDVPP)₂O/CNT system sustained the reduction of CO₂ to CO with a faradaic efficiency (FE) of 62% in the presence of 5% O₂, significantly outperforming an unmodified iron porphyrin (FE of 18%) [1]. The viologen units competitively reduce O₂, protecting the iron porphyrin active site.

Method 2: Synthesis of a Conjugated Micro/Mesoporous Polymer (CMP)

This protocol is based on a 2018 report for creating a fluorinated iron-porphyrin polymer network for heterogeneous oxidation catalysis [2].

Materials

- Monomer: Fluorinated iron-porphyrin building block.

- Coupling Reagent: Palladium catalyst (e.g., Pd(PPh₃)₄), copper iodide (CuI) as a co-catalyst.

- Solvents: Mixture of toluene and diisopropylamine, distilled and degassed.

- Cross-linker: 1,3,5-Triethynylbenzene.

Experimental Protocol

- Reaction Setup: Charge a Schlenk flask with the fluorinated iron-porphyrin monomer and the 1,3,5-triethynylbenzene cross-linker in a stoichiometric ratio.

- Add Catalysts: Add the palladium catalyst and copper iodide to the flask.

- Add Solvents: Introduce a mixture of toluene and diisopropylamine as the solvent system.

- Polymerization: Carry out the Sonogashira-Hagihara cross-coupling polymerization by stirring the reaction mixture at 80-90 °C for 48-72 hours under an inert atmosphere (e.g., argon or nitrogen) [2].

- Product Isolation: After cooling, collect the resulting solid polymer by filtration.

- Purification: Wash the polymer thoroughly with solvents like toluene, tetrahydrofuran (THF), and methanol to remove any unreacted monomers or catalyst residues.

- Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 100 °C) for several hours to remove all solvent molecules from the pores.

Material Characteristics and Performance

The resulting fluorinated conjugated micro/mesoporous polymer (FCMP-1) exhibited a BET-specific surface area of 440 m²·g⁻¹ with pore sizes distributed at 0.81 nm (micropores) and 2.9–3.4 nm (mesopores) [2]. When used as a catalyst for the oxidation of substituted toluene to benzoic acid using O₂, it achieved yields between 77% and 88%. It also showed high performance in Baeyer-Villiger oxidation, producing ε-caprolactone with yields from 85% to 98% and >99% selectivity [2]. The fluorinated substituents help stabilize the porphyrin structure against degradation.

Data Summary Table

The table below summarizes key quantitative data from the two immobilization methods.

| Parameter | Method 1: CNT Support [1] | Method 2: CMP Support [2] |

|---|---|---|

| Support Material | Carbon Nanotubes (CNTs) on Carbon Paper | Conjugated Micro/Mesoporous Polymer (FCMP-1) |

| Immobilization Technique | Physical Adsorption & Nafion Binding | Sonogashira-Hagihara Covalent Cross-linking |

| Catalyst Loading | ~50 nmol·cm⁻² (on electrode) | N/A (integrated into polymer backbone) |

| Surface Area | N/S | 440 m²·g⁻¹ |

| Pore Size | N/S | 0.81 nm & 2.9-3.4 nm |

| Key Application | CO₂ to CO Electroreduction | Oxidation of Toluene to Benzoic Acid |

| Reported Efficiency | 62% Faradaic Efficiency (with 5% O₂) | 77-88% Yield |

| Key Advantage | Tolerance to O₂ in feedstock | High stability and recyclability |

N/S: Not Specified in the provided search results.

Experimental Workflow Visualization

The following diagram illustrates the logical sequence and decision points for selecting an appropriate immobilization technique.

Diagram 1: Workflow for Iron Porphyrin Immobilization Strategy Selection.

Catalyst Design Logic

The molecular design of the iron porphyrin catalyst in Method 1 incorporates specific functional units to achieve a targeted function. The following diagram deconstructs this design logic.

Diagram 2: Logic of a Multi-functional Catalyst for Aerobic CO₂ Reduction [1].

References

optimizing reaction conditions for iron porphyrin catalytic efficiency

Frequently Asked Questions: Optimizing Iron Porphyrin Catalysis

Here are answers to common questions about catalyst selection and reaction condition optimization.

- Q1: How does the porphyrin ligand structure influence ORR efficiency? Modifying the beta-pyrrole positions of the iron porphyrin ring is a highly effective strategy. Introducing electron-withdrawing groups can significantly enhance catalytic performance for the Oxygen Reduction Reaction (ORR) by reducing the HOMO-LUMO gap, which facilitates electron transfer. Steric effects from certain substituents can also induce beneficial ring distortions [1].

- Q2: What is a common cause of unexpected brominated products in C–H oxidation reactions? If you are aiming for hydroxylated products but obtain brominated ones, the unintended inhibition of the "oxygen rebound" pathway is likely the cause. The presence of Lewis acids, such as lithium ions (Li⁺) from LiBr, can interact with the high-valent iron(IV)–oxo porphyrin π-cation radical intermediate. This interaction blocks the rebound step, leading to a carbocation that is trapped by bromide to form the brominated product [2].

- Q3: How can I identify catalyst degradation pathways during electrocatalysis? Catalyst degradation often becomes significant under mass-transport-limited conditions, where proton concentration at the electrode is low. Advanced techniques like Voltammetry coupled with Electrospray Ionization Mass Spectrometry (VESI-MS) can detect degradation products in real-time. Common pathways include the formation of μ-oxo dimers and other oxidized species [(TPP+2O)FeIII]⁺, which correlate with a decline in catalytic current [3].

Optimization Guide: Key Parameters & Performance Data

The following table summarizes strategies and quantitative outcomes from recent studies for optimizing iron porphyrin catalysts.

| Optimization Strategy | Catalyst / System | Key Performance Metrics | References |

|---|

| Ligate Tuning (Beta-Substitution) | Fe(III)ClTPPPh4 Fe(III)ClTPPMe4 Fe(III)ClTPPBr4 | Onset Potential (vs. RHE): 0.98 V, 0.77 V, 0.79 V Stability: High stability over 11,000 seconds Pathway: 4e⁻/4H⁺ transfer | [1] | | Catalyst Loading Optimization | Fe(TPP)Cl for epoxide-alkene ring expansion | Loading: 1-5 mol% Yield: 75-98% Key Finding: High yields (98%) achieved with loadings as low as 3 mol% in just 6 hours. | [4] | | System Optimization (ORR) | Iron porphyrin with independent tuning of E₁/₂ and buffer pKa | Finding: Optimal performance was achieved with the most reducing catalyst and a weakly buffered acid, leading to faster catalysis at lower overpotentials. | [5] | | Preventing Side Reactions | Iron porphyrin with LiBr additive | Outcome: Complete inhibition of the oxygen rebound pathway, switching product selectivity from alcohols to brominated compounds. | [2] |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the guides.

Protocol for Evaluating β-Substituted Iron Porphyrins in ORR [1]

This protocol outlines the synthesis and electrochemical evaluation of tailored iron porphyrin catalysts.

- Catalyst Synthesis: Synthesize a series of β-substituted iron porphyrins (e.g., Fe(III)ClTPPMe4, Fe(III)ClTPPPh4, Fe(III)ClTPPBr4) featuring electron-withdrawing and electron-donating groups.

- Electrode Preparation: Prepare catalytic inks by dispersing the synthesized porphyrin catalysts on a suitable carbon support. Deposit the ink onto a glassy carbon electrode.

- Electrochemical Measurement: Perform cyclic voltammetry (CV) and rotating disk electrode (RDE) measurements in an O₂-saturated electrolyte (e.g., 0.1 M H₂SO₄ or buffer).

- Data Analysis: Determine the onset potential from the CVs. Use RDE data to calculate the number of electrons transferred and assess catalytic stability via chronoamperometry over 11,000 seconds.

Protocol for Switching C–H Oxidation to Bromination [2]

This method describes how to intentionally inhibit the oxygen rebound pathway to produce brominated products.

- Reaction Setup: In a reaction vessel, combine the hydrocarbon substrate (e.g., cycloalkanes, linear alkanes, or benzyl compounds) with the iron porphyrin catalyst.

- Additive Introduction: Introduce a source of bromide ions and Lewis acid, specifically LiBr. The lithium ions act as a redox-inactive metal ion to tune the reactivity.

- Oxidation Initiation: Add a chemical oxidant to initiate the reaction.

- Product Analysis: Monitor the reaction progress and analyze the products using techniques like GC-MS. The sole products under these conditions should be the brominated hydrocarbons.

Visual Workflow: Iron Porphyrin ORR Catalysis & Degradation

The diagram below illustrates the catalytic cycle for oxygen reduction and the competing degradation pathways, highlighting where common issues occur.

References

- 1. Unveiling the potential of tailored β-substituted iron - porphyrins for... [pubs.rsc.org]

- 2. -catalyzed bromination of unactivated C–H bonds... Iron porphyrin [pubs.rsc.org]

- 3. Intricacies of Mass Transport during Electrocatalysis: A Journey... [pmc.ncbi.nlm.nih.gov]

- 4. and Iron Salens as Highly Enantioselective Catalysts... Porphyrins Iron [pmc.ncbi.nlm.nih.gov]

- 5. by Combining Molecular Scaling... | PNNL Optimizing Catalysis [pnnl.gov]

addressing solubility issues in iron porphyrin experiments

Strategies for Solubilizing Iron Porphyrins

The core principle for making iron porphyrins water-soluble is to attach charged or highly polar functional groups to the periphery of the porphyrin macrocycle. This prevents aggregation and promotes interaction with the aqueous solvent [1].

The table below summarizes the key types of substituents you can use, along with specific examples from recent literature.

| Substituent Type | Specific Functional Groups | Example Iron Porphyrins | Key Characteristics / Experimental Notes |

|---|---|---|---|

| Cationic (Positive Charge) | –N–Methylpyridyl (–C5H4N–CH3+) [2] | [(TMPyP)FeCl]Cl4 [2] | Carries a positive charge; used in catalytic water remediation. |

| Anionic (Negative Charge) | –Sulfonatophenyl (–C6H4–SO3–) [2] [3] | (NH4)4[(TPPS)FeCl] [2] | Carries a negative charge; equally effective as cationic types in suppressing chlorinated byproducts [2]. |